

A Technical Guide to 1-(Benzylxy)propan-2-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

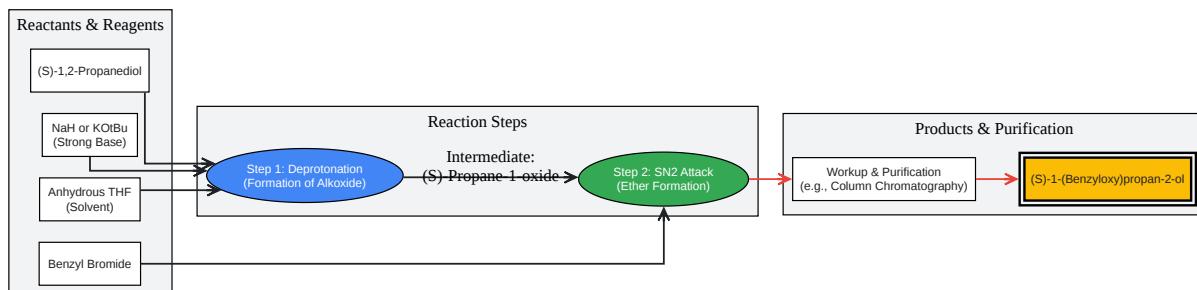
Compound Name: *(R)-(-)-1-Benzylxy-2-propanol*

Cat. No.: B032081

[Get Quote](#)

Introduction

1-(Benzylxy)propan-2-ol is a chiral organic compound that serves as a versatile building block in stereoselective organic synthesis. Its structure, featuring a secondary alcohol and a benzyl ether, makes it a valuable intermediate in the preparation of more complex, enantiomerically pure molecules. The compound exists as two distinct enantiomers, (R)-(-)-1-(benzylxy)propan-2-ol and (S)-(+)-1-(benzylxy)propan-2-ol, whose specific stereochemistry is crucial for its applications. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications for researchers in chemistry and drug development.


Chemical and Physical Properties

The IUPAC name for this compound is 1-(benzylxy)propan-2-ol^[1] or, alternatively, 1-phenylmethoxypropan-2-ol^[2]. The presence of a chiral center at the second carbon position gives rise to its R and S enantiomers. The quantitative physicochemical properties are summarized in the table below.

Property	(R)-(-)-Enantiomer	(S)-(+)-Enantiomer	Racemic Mixture
Molecular Formula	C ₁₀ H ₁₄ O ₂	C ₁₀ H ₁₄ O ₂	C ₁₀ H ₁₄ O ₂ [2] [3]
Molecular Weight	166.22 g/mol [4] [5]	166.22 g/mol [6]	166.22 g/mol [2]
CAS Number	89401-28-5 [4] [5]	85483-97-2 [3] [6]	13807-91-5 [2]
Appearance	Colorless Liquid	Colorless to Almost Colorless Liquid [7]	-
Density	1.027 g/mL at 25 °C [4] [5]	1.044 g/mL at 25 °C [6]	-
Boiling Point	-	-	263.8 ± 15.0 °C [8]
Refractive Index (n _{20/D})	1.510 [4] [5]	1.510 [6]	-
Optical Activity ([α] _{20/D})	-14° (c=1 in chloroform) [4] [5]	+14.5° (c=1 in chloroform) [6]	Not applicable
Flash Point	>109.9 °C [4] [5]	108.8 °C [6]	-

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 1-(benzyloxy)propan-2-ol is the Williamson ether synthesis. This S_n2 reaction involves the deprotonation of a suitable chiral diol, such as (S)-1,2-propanediol, followed by nucleophilic attack on a benzyl halide. The primary hydroxyl group of 1,2-propanediol is less sterically hindered and more acidic than the secondary hydroxyl, allowing for regioselective benzylation under controlled conditions with a strong base.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-1-Benzylxy-2-propanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 1-(Benzylxy)propan-2-ol: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032081#iupac-name-for-1-benzylxy-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com